(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methyl-pentanoyl]-N-[[ (1S)-1-[[(2S)-4-methyl-1-oxo-
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methyl-pentanoyl]-N-[[ (1S)-1-[[(2S)-4-methyl-1-oxo-
Brand Name:
Vulcanchem
CAS No.:
143738-75-4
VCID:
VC0133522
InChI:
InChI=1S/C32H52N8O8/c1-18(2)15-22(37-27(43)20(5)33)31(47)40-13-8-10-25(40)30(46)35-17-26(42)36-21(6)28(44)38-23(16-19(3)4)32(48)39-12-7-9-24(39)29(45)34-11-14-41/h11,14,18-25H,7-10,12-13,15-17,33H2,1-6H3,(H,35,46)(H,36,42)(H,37,43)(H,38,44)/t20-,21-,22-,23-,24-,25-/m0/s1
SMILES:
CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)N=CC=O)NC(=O)C(C)N
Molecular Formula:
C32H52N8O8
Molecular Weight:
676.8 g/mol
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methyl-pentanoyl]-N-[[ (1S)-1-[[(2S)-4-methyl-1-oxo-
CAS No.: 143738-75-4
Main Products
VCID: VC0133522
Molecular Formula: C32H52N8O8
Molecular Weight: 676.8 g/mol
CAS No. | 143738-75-4 |
---|---|
Product Name | (2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methyl-pentanoyl]-N-[[ (1S)-1-[[(2S)-4-methyl-1-oxo- |
Molecular Formula | C32H52N8O8 |
Molecular Weight | 676.8 g/mol |
IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]-N-[2-[[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[(2S)-2-(2-oxoethylidenecarbamoyl)pyrrolidin-1-yl]pentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C32H52N8O8/c1-18(2)15-22(37-27(43)20(5)33)31(47)40-13-8-10-25(40)30(46)35-17-26(42)36-21(6)28(44)38-23(16-19(3)4)32(48)39-12-7-9-24(39)29(45)34-11-14-41/h11,14,18-25H,7-10,12-13,15-17,33H2,1-6H3,(H,35,46)(H,36,42)(H,37,43)(H,38,44)/t20-,21-,22-,23-,24-,25-/m0/s1 |
Standard InChIKey | POPHSXDMJNBCCX-OOPVGHQCSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N=CC=O)N |
SMILES | CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)N=CC=O)NC(=O)C(C)N |
Canonical SMILES | CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)N=CC=O)NC(=O)C(C)N |
Sequence | ALPGALP |
Synonyms | c(ALPG)2 cyclo(Ala-Leu-Pro-Gly)2 cyclo(alanyl-leucyl-prolyl-glycyl)2 |
PubChem Compound | 3083385 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume